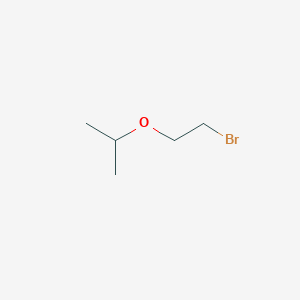

2-(2-Bromoethoxy)propane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates is discussed, highlighting the regioselective nature of the reaction and the potential for further reactions such as Diels-Alder and cross-coupling . Another paper describes the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes, emphasizing the use of phosphorus chelating ligands and the high yields obtained . These studies demonstrate the versatility of brominated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure and conformational composition of brominated compounds are detailed in a couple of papers. The gas-phase molecular structure of 2-bromo-3-chloro-1-propene is determined by electron diffraction, revealing a mixture of anti and gauche conformers and providing detailed geometrical parameters . Similarly, the study of bromomethyldimethylchlorosilane and 2-bromo-1-chloro-2-methylpropane by electron diffraction shows the existence of gauche and anti forms, with specific mole fraction values and geometrical parameters . These findings are crucial for understanding the conformational preferences of brominated compounds.

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. For example, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles is described, leading to functionalized vinylsilanes and providing a route to 2-substituted-4-trimethylsilylfurans . Another paper discusses the synthesis and reactivity of 2-bromo-1,3-di(2-F-ethyl ethyl thio)propane, with a focus on the mechanisms involving a thiiranium intermediate . These studies highlight the diverse reactivity of brominated compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are addressed in several papers. The crystal structure, characterization, and Hirshfeld surface analysis of two propane 3-bromo-1-(triphenyl phosphonium) cations are presented, along with density functional theory calculations and thermal analysis . Another paper reviews the properties of 2-bromo-2-nitro-1,3-propanediol, discussing its antibacterial mechanism and applications in various industries . These analyses provide a comprehensive understanding of the properties of brominated compounds.

Applications De Recherche Scientifique

Propane Selective Oxidation : A study by Bravo-Suárez et al. (2008) explores the selective oxidation of propane to produce compounds like acetone and 2-propanol using a specific catalyst, highlighting a potential application in chemical synthesis and industrial processes (Bravo-Suárez et al., 2008).

Groundwater Remediation : Research by Hatzinger et al. (2015) discusses enhancing the aerobic degradation of 1,2-dibromoethane in groundwater, which implies a possible environmental application in remediating contaminated water sources (Hatzinger et al., 2015).

Developmental Toxicology : A study by Kim et al. (2004) examines the effects of 2-bromopropane on embryo-fetal development in rats, offering insights into the toxicological impacts of this compound and its potential implications for environmental and health safety (Kim et al., 2004).

Material Science and Polymorphism : Research by Négrier et al. (2010) investigates the polymorphism of 2-bromo-2-methyl-propane, providing insights into its structural properties and applications in material science (Négrier et al., 2010).

Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) discusses the role of an enzyme from Fusarium incarnatum in the biodegradation of Bisphenol A, suggesting potential applications in environmental clean-up processes (Chhaya & Gupte, 2013).

Synthesis of Chemical Compounds : Cho et al. (2004) describe a method for synthesizing 1-aryl-1H-indazoles from 2-bromobenzaldehydes, demonstrating an application in organic chemistry and pharmaceuticals (Cho et al., 2004).

Catalysis in Chemical Reactions : Hu et al. (2015) report on the use of single-site Co²⁺ ions on silica for catalyzing propane dehydrogenation, illustrating an application in catalysis and industrial chemistry (Hu et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-bromoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUZTBLYLKPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397030 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethoxy)propane | |

CAS RN |

54149-16-5 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

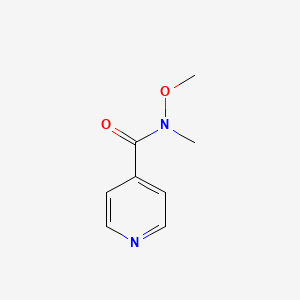

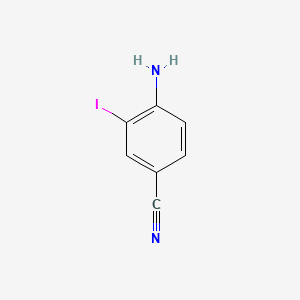

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)